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FD223

PI3Kδ inhibition Isoform selectivity Kinase assay

Researchers studying PI3Kδ signaling in AML face variability from poorly selective inhibitors. FD223, featuring a unique pyrazolopyridine-sulfonamide core via bioisosteric indole replacement, delivers consistent target engagement. • IC50 = 1 nM on PI3Kδ with 29-51x selectivity over α/β/γ isoforms • Suppresses p-AKT Ser473 & induces G1 arrest in AML cell lines (MOLM-16, HL-60, EOL-1, KG-1) • Validated probe with weak activity in p110δ-negative MM.1R cells, confirming target-dependent effects Standardized QC ensures batch-to-batch reproducibility for comparative kinase studies.

Molecular Formula C17H12ClN5O2S
Molecular Weight 385.8 g/mol
Cat. No. B8198285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFD223
Molecular FormulaC17H12ClN5O2S
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC(=C2)C3=CN=C4C(=C3)C=NN4)Cl
InChIInChI=1S/C17H12ClN5O2S/c18-16-15(23-26(24,25)14-4-2-1-3-5-14)7-12(8-19-16)11-6-13-10-21-22-17(13)20-9-11/h1-10,23H,(H,20,21,22)
InChIKeyVFNUYVJFDQOTNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FD223: Identity & Procurement Context


N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide (CAS 2050524-24-6), commonly referred to as FD223, is a synthetic small molecule belonging to the pyrazolopyridine-sulfonamide class. It is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), with a reported molecular formula of C17H12ClN5O2S and a molecular weight of 385.83 g/mol . FD223 was developed through a bioisosteric replacement strategy based on an indole scaffold and is primarily investigated for its potential in oncology research, specifically in acute myeloid leukemia (AML) [1].

Workflow
PI3Kδ pathway inhibition studies
Selection
Isoform-selectivity assay context
Use Context
AML cell signaling models

Why FD223 Cannot Replace Other PI3Kδ Inhibitors


While FD223 is a PI3Kδ inhibitor, its substitution with other inhibitors of the same class, such as Idelalisib or Duvelisib, is not scientifically justified. Its unique pyrazolopyridine-sulfonamide core, distinct from the quinazolinone of Idelalisib or the isoquinolinone of Duvelisib, leads to a specific selectivity profile across the PI3K isoforms . This differential interaction with the kinase's ATP-binding pocket results in a unique combination of potency and isoform selectivity that directly impacts downstream signaling pathways like p-AKT in AML cell models. Consequently, switching to a generic PI3Kδ inhibitor introduces significant variability in experimental outcomes related to anti-proliferative efficacy and potential off-target effects [1].

Scaffold-dependent selectivity. Pyrazolopyridine-sulfonamide core may yield a different isoform inhibition pattern than quinazolinone or isoquinolinone inhibitors.
ATP-pocket interaction differs. Differential binding modes can shift kinase selectivity and downstream p-AKT response in AML models.
Substitution alters experimental endpoints. Using a generic PI3Kδ inhibitor may introduce variability in anti‑proliferative and pathway‑response readouts.

FD223: Quantitative Evidence Guide


PI3Kδ Potency and Isoform Selectivity

FD223 demonstrates high potency for PI3Kδ with an IC50 of 1 nM, which is lower (more potent) than the first-in-class inhibitor Idelalisib (IC50 = 2.5 nM). It also exhibits a balanced selectivity profile over other Class I PI3K isoforms, with IC50 values of 51 nM (α), 29 nM (β), and 37 nM (γ), representing 29- to 51-fold selectivity . In contrast, Idelalisib shows a wider, more variable selectivity window (40- to 300-fold) .

PI3Kδ Potency & Selectivity
Cross-study comparable
IC50 1 nM (δ); 29-51× selectivity over α/β/γ isoforms. Idelalisib: IC50 2.5 nM; 40-300× window.
Supports isoform-selectivity assay context; narrower window may influence pathway-response interpretation.
Cell-free kinase assays; data to verify in target cell models.
PI3Kδ inhibition Isoform selectivity Kinase assay

Anti-Proliferative Activity in AML Cell Lines

In AML cell lines, FD223 effectively inhibits cell proliferation by suppressing phosphorylation of AKT at Ser473, leading to G1 phase cell cycle arrest [1]. This is a critical downstream effect of PI3Kδ pathway inhibition and is essential for its anti-leukemic activity. This mechanism is consistent with other PI3Kδ inhibitors but FD223's specific IC50 values in these cell models provide a quantitative benchmark for researchers.

AML Anti‑Proliferative Activity
Supporting evidence
IC50 range 0.1-5 μM in MOLM-16 cells; p-AKT Ser473 suppression and G1 arrest.
Confirms target engagement translates to cell‑cycle endpoint in AML models.
MOLM-16, HL-60, EOL-1, KG-1 lines; comparable to Idelalisib positive control.
Acute Myeloid Leukemia AML Anti-proliferative Cell cycle arrest

Selectivity in PI3Kδ-Independent Cell Lines

FD223 exhibits weak anti-proliferative activity against the MM.1R cell line, which does not express p110δ (the catalytic subunit of PI3Kδ), with an IC50 of 23.13 μM [1]. This result serves as a functional control, demonstrating that the compound's potent activity in AML cells is indeed driven by on-target PI3Kδ inhibition rather than non-specific cytotoxicity.

Selectivity vs. p110δ‑Negative Cells
Head-to-head comparison
IC50 23.13 μM in MM.1R (p110δ negative) vs. >100‑fold lower in AML lines.
Indicates on‑target PI3Kδ‑driven activity; reduces likelihood that effects stem from general cytotoxicity.
Functional control in cell proliferation assay.
Selectivity control Off-target activity MM.1R cell line

In Vivo Efficacy and Tolerability in Xenograft Model

In vivo studies using an AML xenograft model in nude mice demonstrated that FD223, administered with favorable pharmacokinetic profiles, significantly inhibited tumor growth with no observable toxicity [1]. Its efficacy was comparable to the positive control group treated with Idelalisib. This data confirms that the compound's potent in vitro activity translates to meaningful antitumor effects in a living organism.

In Vivo Model Response
Head-to-head comparison
Tumor growth inhibition comparable to Idelalisib in AML xenograft model; no observable toxicity reported.
Supports model‑response endpoint context; in vitro activity translates to in vivo xenograft setting.
Nude mouse AML model; tolerability endpoint monitoring required.
In vivo efficacy Xenograft Pharmacokinetics Tolerability

FD223: Primary R&D Application Scenarios


Reference Tool for PI3Kδ Oncology Research

Due to its well-characterized and balanced selectivity profile (29-51x over α/β/γ isoforms) , FD223 is an ideal tool compound for dissecting the role of PI3Kδ in complex signaling networks. It can be used alongside other inhibitors like Idelalisib (broader selectivity) or Duvelisib (dual PI3Kδ/γ) in comparative studies to parse out isoform-specific contributions to cell proliferation, survival, and migration in hematological malignancies and other cancers.

Benchmark for Bioisosteric Replacement in Medicinal Chemistry

FD223 was specifically developed via a bioisosteric replacement of an indole scaffold [1]. This makes it a powerful benchmark compound in medicinal chemistry programs aimed at improving PI3K inhibitor properties. Its structural and activity data (e.g., IC50=1 nM on PI3Kδ) serve as a direct reference for evaluating new chemical entities designed to optimize potency, selectivity, or pharmacokinetic attributes within the same chemotype.

Mechanistic Probe for PI3K/AKT/mTOR Pathway in AML

The well-documented ability of FD223 to suppress p-AKT Ser473 and induce G1 arrest in multiple AML cell lines (MOLM-16, HL-60, EOL-1, KG-1) [1] establishes it as a reliable chemical probe. Researchers can use it to interrogate feedback loops, combination therapy synergies (e.g., with standard-of-care agents), and mechanisms of resistance within the PI3K/AKT/mTOR axis, leveraging its high potency and target-dependent activity confirmed by weak effects in p110δ-negative MM.1R cells [2].

Application
Selection Property
Validation Focus
PI3Kδ isoform signaling dissection
Isoform selectivity profile
p‑AKT and cell proliferation endpoints
Bioisosteric replacement benchmarking
Chemotype reference data
Potency and selectivity assay context
PI3K/AKT/mTOR pathway investigation in AML models
Target engagement confirmation
p‑AKT suppression and G1 arrest endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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